5-(4-aminophenoxy)pyridin-2(1H)-one
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Overview
Description
5-(4-aminophenoxy)pyridin-2(1H)-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyridinone core with an amino-phenoxy substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenoxy)pyridin-2(1H)-one typically involves the reaction of 4-aminophenol with a pyridinone derivative under specific conditions. One common method involves the nucleophilic substitution reaction where 4-aminophenol reacts with 6-chloropyridin-3-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenoxy)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, dihydropyridinone derivatives, and various substituted phenoxy-pyridinone compounds .
Scientific Research Applications
5-(4-aminophenoxy)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-aminophenoxy)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-amino-phenoxy)-benzoic acid
- 3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one
- 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid
Uniqueness
5-(4-aminophenoxy)pyridin-2(1H)-one is unique due to its specific combination of a pyridinone core and an amino-phenoxy substituent. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
630125-62-1 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(4-aminophenoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-11(14)13-7-10/h1-7H,12H2,(H,13,14) |
InChI Key |
OCQRBJPWHROBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CNC(=O)C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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